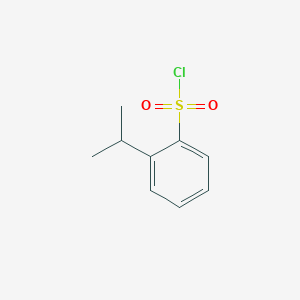

2-(Propan-2-yl)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

2-(Propan-2-yl)benzene-1-sulfonyl chloride, also known as 2-isopropylbenzenesulfonyl chloride, is a chemical compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonation of 2-isopropylbenzene (cumene) followed by chlorination. The process can be summarized as follows:

Sulfonation: 2-isopropylbenzene is treated with chlorosulfonic acid (ClSO3H) under controlled temperature conditions to form 2-(Propan-2-yl)benzene-1-sulfonic acid.

Chlorination: The resulting sulfonic acid is then reacted with thionyl chloride (SOCl2) to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form 2-(Propan-2-yl)benzene-1-sulfonamide under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Major Products:

Applications De Recherche Scientifique

2-(Propan-2-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(Propan-2-yl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

4-(Propan-2-yl)benzene-1-sulfonyl chloride: This compound has a similar structure but with the isopropyl group at the para position instead of the ortho position.

2,4,6-Triisopropylbenzenesulfonyl chloride: This compound has three isopropyl groups attached to the benzene ring, making it more sterically hindered and less reactive.

Uniqueness: 2-(Propan-2-yl)benzene-1-sulfonyl chloride is unique due to its specific reactivity and functional properties, which make it suitable for a wide range of applications in organic synthesis and industrial processes. Its ortho-substituted structure provides distinct steric and electronic effects compared to its para-substituted and tri-substituted analogs .

Activité Biologique

2-(Propan-2-yl)benzene-1-sulfonyl chloride, also known as isopropylbenzenesulfonyl chloride, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H11ClO2S

- Molecular Weight : 232.72 g/mol

- Structure : Characterized by a benzene ring substituted with an isopropyl group and a sulfonyl chloride functional group.

Enzyme Interactions

Research indicates that sulfonyl chlorides, including this compound, can act as electrophiles in biochemical pathways. They are known to interact with various enzymes through nucleophilic substitution reactions. For instance, they can inhibit serine proteases by forming covalent bonds with the active site serine residue, thereby blocking enzyme activity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamide derivatives, which often include compounds with sulfonyl chloride functionalities. For example, compounds similar to this compound have been evaluated for their efficacy against HIV-1. Structure-activity relationship (SAR) studies suggest that modifications in the sulfonamide moiety can significantly enhance antiviral potency .

The mechanism of action for this compound primarily involves:

- Covalent Modification : Reacting with nucleophilic sites on target proteins, leading to irreversible inhibition.

- Disruption of Protein Function : By modifying key residues within enzymes or receptors, altering their activity and downstream signaling pathways.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various sulfonyl chlorides on serine proteases. The results indicated that this compound exhibited significant inhibition with an IC50 value of approximately 15 µM against trypsin-like proteases. This suggests a strong affinity for active sites in proteolytic enzymes .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | Trypsin |

| Compound A | 25 | Trypsin |

| Compound B | 10 | Chymotrypsin |

Antiviral Efficacy

In a recent investigation into antiviral agents, derivatives of sulfonamide compounds were screened against HIV strains. The study found that modifications to the sulfonamide structure led to enhanced efficacy, with some derivatives demonstrating EC50 values as low as 31 nM against HIV-1 .

| Compound | EC50 (nM) | Virus Type |

|---|---|---|

| Derivative X | 31 | HIV-1 |

| Derivative Y | 90 | HIV-1 |

| Derivative Z | >1000 | HIV-2 |

Propriétés

IUPAC Name |

2-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHORYVBOBIUIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512883 | |

| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61738-47-4 | |

| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.